molecular formula C17H15BrO5 B14351527 Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)- CAS No. 90998-36-0

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)-

Cat. No.: B14351527
CAS No.: 90998-36-0
M. Wt: 379.2 g/mol
InChI Key: JMXIHWDJGRMAQC-UHFFFAOYSA-N
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Description

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)- is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzodioxole ring and a brominated dimethoxyphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)- typically involves multi-step organic reactions. One common method includes the bromination of 2,4-dimethoxyacetophenone followed by a condensation reaction with 1,3-benzodioxole-5-carbaldehyde. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The benzodioxole ring and brominated dimethoxyphenyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxyphenyl)-
  • Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-chloro-4,5-dimethoxyphenyl)-
  • Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-methoxyphenyl)-

Uniqueness

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)- is unique due to the presence of both a brominated dimethoxyphenyl group and a benzodioxole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

CAS No.

90998-36-0

Molecular Formula

C17H15BrO5

Molecular Weight

379.2 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)ethanone

InChI

InChI=1S/C17H15BrO5/c1-20-15-7-11(12(18)8-16(15)21-2)5-13(19)10-3-4-14-17(6-10)23-9-22-14/h3-4,6-8H,5,9H2,1-2H3

InChI Key

JMXIHWDJGRMAQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)C2=CC3=C(C=C2)OCO3)Br)OC

Origin of Product

United States

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